4-Methyl-2-hexanone

Description

The exact mass of the compound 4-Methyl-2-hexanone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 128218. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Oxygenated hydrocarbons [FA12]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 4-Methyl-2-hexanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-2-hexanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methylhexan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-4-6(2)5-7(3)8/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUPXMIAWKPTZLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60870448 | |

| Record name | 4-Methylhexan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Chem Service MSDS] | |

| Record name | 4-Methyl-2-hexanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11641 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

105-42-0 | |

| Record name | 4-Methyl-2-hexanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-METHYL-2-HEXANONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128218 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methylhexan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-2-hexanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYL-2-HEXANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91FRP8DB78 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Methyl-2-hexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 4-Methyl-2-hexanone, tailored for a scientific audience. The information is presented to facilitate research, development, and application of this compound, with a focus on its chemical characteristics, synthesis, and analytical methodologies.

General and Physicochemical Properties

4-Methyl-2-hexanone, also known as methyl isoamyl ketone, is a colorless liquid with a mild, ketone-like odor.[1] Its fundamental properties are summarized in the tables below, providing a ready reference for experimental and theoretical applications.

Table 1: General Information

| Identifier | Value |

| IUPAC Name | 4-methylhexan-2-one[1][2] |

| Synonyms | Methyl 2-methylbutyl ketone[1][3][4][5][6][7][] |

| CAS Number | 105-42-0[1][2][4][6][7][9] |

| Molecular Formula | C₇H₁₄O[1][2][4][6][7][9] |

| Molecular Weight | 114.19 g/mol [1][2][] |

| SMILES | CCC(C)CC(=O)C[1][] |

| InChI | InChI=1S/C7H14O/c1-4-6(2)5-7(3)8/h6H,4-5H2,1-3H3[1][4][6][7] |

| InChIKey | XUPXMIAWKPTZLZ-UHFFFAOYSA-N[1][2][4][6][7] |

Table 2: Physical Properties

| Property | Value |

| Appearance | Colorless liquid[2][10] |

| Boiling Point | 138.8 ± 8.0 °C at 760 mmHg[9] |

| Density | 0.8 ± 0.1 g/cm³[9] |

| Flash Point | 31.0 ± 7.5 °C[9] |

| Vapor Pressure | 6.6 ± 0.3 mmHg at 25°C[9] |

| Water Solubility | 4057 mg/L at 25 °C (estimated)[11] |

| logP (o/w) | 1.78[9] |

| Refractive Index | 1.402[9] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 4-Methyl-2-hexanone. Key spectral features are summarized below.

Table 3: Spectroscopic Information

| Technique | Key Features and Data |

| Mass Spectrometry (MS) | The mass spectrum of 4-Methyl-2-hexanone can be used to distinguish it from its isomers, such as 3-methyl-2-hexanone. 4-Methyl-2-hexanone characteristically shows a peak at m/z = 57, which is not present for 3-methyl-2-hexanone which shows a peak at m/z = 71. |

| Infrared (IR) Spectroscopy | The IR spectrum shows characteristic peaks for a ketone, including a strong C=O stretching vibration. |

| ¹³C NMR Spectroscopy | Spectra are available for 2-Hexanone, 4-methyl-.[5] |

| Kovats Retention Index | Standard non-polar: 828; Semi-standard non-polar: 846, 850.[2] |

Synthesis and Reactivity

4-Methyl-2-hexanone can be synthesized through several methods, primarily involving condensation reactions or oxidation. Its reactivity is characteristic of a ketone, undergoing reactions at the carbonyl group.

Synthesis Methods

Acid-Catalyzed Condensation: A prominent route for the synthesis of 4-Methyl-2-hexanone involves the acid-catalyzed condensation of acetone with isobutyric acid (2-methylpropanoic acid) over zirconia-based catalysts.[1] This reaction typically occurs at high temperatures (350–450°C).[1]

Alkylation of Ketones: This method involves the reaction of acetone with an appropriate alkyl halide under basic conditions.[1]

Oxidation of Alcohols: Secondary alcohols can be oxidized using various oxidizing agents to yield the corresponding ketone, 4-Methyl-2-hexanone.[1]

Caption: Synthesis of 4-Methyl-2-hexanone via acid-catalyzed condensation.

Chemical Reactions

Hydrazone Formation: 4-Methyl-2-hexanone reacts with hydrazine (H₂N-NH₂) under acidic conditions to form 4-methyl-2-hexanone hydrazone.[1][12] This reaction is a classic test for ketones and involves nucleophilic addition to the carbonyl carbon followed by dehydration.[1][12] The resulting hydrazone has a characteristic melting point of 98–100°C, which can be used for identification.[1]

Caption: Reaction mechanism for the formation of 4-methyl-2-hexanone hydrazone.

Photolytic and Radiolytic Degradation: Exposure to UV light or ionizing radiation can induce radical-mediated degradation of 4-Methyl-2-hexanone.[1] Photolysis can lead to intramolecular rearrangement to form 3-methylpentan-2-one or fragmentation into acetone and butane derivatives.[1]

Experimental Protocols and Analytical Methods

The detection and quantification of 4-Methyl-2-hexanone, particularly in environmental samples, rely on sensitive analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for the analysis of 4-Methyl-2-hexanone due to its high sensitivity and specificity.[1]

Sample Preparation:

-

Air Samples: Solid-phase microextraction (SPME) or thermal desorption techniques are employed to concentrate the analyte.[1]

-

Water Samples: Liquid-liquid extraction or solid-phase extraction (SPE) is used to isolate 4-Methyl-2-hexanone from the aqueous matrix.[1]

GC-MS Analysis:

-

Injection: The extracted sample is injected into the gas chromatograph.

-

Separation: The compound is separated from other components in the sample on a chromatographic column (e.g., DB-5).

-

Detection: The mass spectrometer detects and identifies 4-Methyl-2-hexanone based on its mass spectrum and retention time.

Caption: A generalized workflow for the analysis of 4-Methyl-2-hexanone using GC-MS.

Applications and Safety

Applications

4-Methyl-2-hexanone has several industrial and research applications:

-

Solvent: It is utilized as a solvent in various chemical processes.[1]

-

Flavoring Agent: Due to its characteristic odor, it can be used in food flavorings and fragrances.[1]

-

Chemical Intermediate: It serves as a precursor in the synthesis of other organic compounds.[1]

Safety and Handling

4-Methyl-2-hexanone is a flammable liquid and should be handled with appropriate safety precautions.[1][2]

Hazards:

-

Inhalation: Vapors may cause irritation to the respiratory system.[1]

-

Ingestion: Can be harmful if ingested, potentially causing nausea, vomiting, or dizziness.[1]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles.[14]

-

Skin Protection: Wear protective gloves and clothing.[13][14]

-

Respiratory Protection: Use a respirator if exposure limits are exceeded.[14]

Storage:

-

Store in a cool, dark, and well-ventilated place away from heat, sparks, and open flames.[13]

-

Keep the container tightly closed.[13]

-

Store away from incompatible materials such as oxidizing agents.[13]

References

- 1. Buy 4-Methyl-2-hexanone | 105-42-0 [smolecule.com]

- 2. 4-Methyl-2-hexanone | C7H14O | CID 7754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Hexanone, 4-methyl- (CAS 105-42-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 2-Hexanone, 4-methyl- [webbook.nist.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. 2-Hexanone, 4-methyl- [webbook.nist.gov]

- 7. 2-Hexanone, 4-methyl- [webbook.nist.gov]

- 9. 4-Methyl-2-hexanone | CAS#:105-42-0 | Chemsrc [chemsrc.com]

- 10. 4-Methyl-2-hexanone - Hazardous Agents | Haz-Map [haz-map.com]

- 11. 4-methyl-2-hexanone, 105-42-0 [thegoodscentscompany.com]

- 12. brainly.com [brainly.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. echemi.com [echemi.com]

An In-depth Technical Guide to 4-Methyl-2-hexanone (CAS: 105-42-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-2-hexanone, identified by the CAS number 105-42-0, is a ketone with the chemical formula C₇H₁₄O.[1][2] Also known as methyl 2-methylbutyl ketone, this compound is a colorless liquid.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, spectral data, and safety information, tailored for professionals in research and development.

Chemical and Physical Properties

4-Methyl-2-hexanone is a flammable liquid.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 105-42-0 | [1][2] |

| Molecular Formula | C₇H₁₄O | [1][2] |

| Molecular Weight | 114.19 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 138.8 ± 8.0 °C at 760 mmHg | |

| Flash Point | 31.0 ± 7.5 °C | |

| Density | 0.8 ± 0.1 g/cm³ | |

| Vapor Pressure | 6.6 ± 0.3 mmHg at 25°C | |

| Solubility | Soluble in alcohol | |

| IUPAC Name | 4-methylhexan-2-one | [1] |

| Synonyms | Methyl 2-methylbutyl ketone, 4-methylhexan-2-one | [1][2] |

Synthesis of 4-Methyl-2-hexanone

The synthesis of 4-methyl-2-hexanone can be achieved through several routes, including the oxidation of the corresponding secondary alcohol, 4-methyl-2-hexanol. Below is a representative experimental protocol for this oxidation reaction.

Experimental Protocol: Oxidation of 4-Methyl-2-hexanol

This protocol describes the oxidation of 4-methyl-2-hexanol to 4-methyl-2-hexanone using pyridinium chlorochromate (PCC), a common and effective oxidizing agent for this transformation.

Materials and Equipment:

-

4-methyl-2-hexanol

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (anhydrous)

-

Silica gel

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a dry, round-bottom flask equipped with a magnetic stir bar, dissolve 4-methyl-2-hexanol in anhydrous dichloromethane.

-

Add pyridinium chlorochromate (PCC) to the stirred solution in one portion. The molar ratio of PCC to the alcohol should be approximately 1.5:1.

-

Allow the reaction mixture to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, dilute the mixture with diethyl ether and pass it through a short column of silica gel to remove the chromium byproducts.

-

Wash the silica gel pad with additional diethyl ether to ensure complete elution of the product.

-

Combine the organic filtrates and wash them sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure 4-methyl-2-hexanone.

Caption: Workflow for the synthesis of 4-Methyl-2-hexanone via oxidation.

Spectral Data

The structural elucidation of 4-methyl-2-hexanone is supported by various spectroscopic techniques.

| Spectroscopic Data | Description |

| ¹H NMR | Predicted spectra are available, though experimental data is not readily published. The spectrum is expected to show characteristic signals for the methyl ketone, the methyl group at the chiral center, and the methylene and methyl groups of the ethyl substituent. |

| ¹³C NMR | A 13C NMR spectrum is available on spectral databases such as SpectraBase.[1] |

| Mass Spectrometry (MS) | The mass spectrum shows characteristic fragmentation patterns for a ketone. Key fragments can be observed in the NIST WebBook.[2] |

| Infrared (IR) Spectroscopy | The IR spectrum exhibits a strong absorption band characteristic of the C=O stretching vibration of a ketone, typically around 1715 cm⁻¹. Data is available in the NIST WebBook.[2] |

Safety and Handling

4-Methyl-2-hexanone is a flammable liquid and should be handled with appropriate safety precautions.[1] It is also classified as a skin and eye irritant.[1]

| Safety Data | Information | Reference |

| GHS Hazard Statements | H226: Flammable liquid and vapor. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [1] |

| Toxicity | While specific LD50 data is not readily available, it is considered to have moderate toxicity. |

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly closed container in a cool, dry place.

Applications

4-Methyl-2-hexanone has potential applications as a solvent and as an intermediate in organic synthesis. Its structural features make it a candidate for further investigation in the development of new chemical entities.

Logical Relationships of Properties

The chemical properties and structure of 4-methyl-2-hexanone dictate its reactivity and potential applications.

Caption: Interrelation of properties, reactivity, and applications.

References

An In-depth Technical Guide to 4-Methyl-2-hexanone: Molecular Structure, Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-2-hexanone (CAS No: 105-42-0), a ketone of interest in various chemical and pharmaceutical applications. This document details its molecular structure, physicochemical properties, and provides in-depth experimental protocols for its synthesis and characterization using modern analytical techniques. The information presented is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and other scientific endeavors requiring a thorough understanding of this compound.

Molecular Structure and Properties

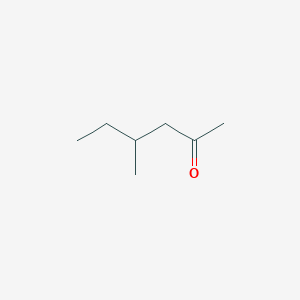

4-Methyl-2-hexanone, also known as methyl isoamyl ketone, is an aliphatic ketone with the molecular formula C₇H₁₄O.[1][2] Its structure consists of a hexane backbone with a carbonyl group at the second carbon and a methyl group at the fourth carbon.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 4-methylhexan-2-one[1] |

| CAS Number | 105-42-0[2] |

| Molecular Formula | C₇H₁₄O[1] |

| SMILES | CCC(C)CC(=O)C[1] |

| InChI | InChI=1S/C7H14O/c1-4-6(2)5-7(3)8/h6H,4-5H2,1-3H3[1] |

| InChIKey | XUPXMIAWKPTZLZ-UHFFFAOYSA-N[2] |

Physicochemical Properties

The physical and chemical properties of 4-Methyl-2-hexanone are summarized in the table below. It is a colorless liquid with a characteristic fruity odor.[3]

| Property | Value | Reference |

| Molecular Weight | 114.19 g/mol | [1] |

| Density | 0.806 g/cm³ | [3] |

| Boiling Point | 138.8 °C at 760 mmHg | [3] |

| Melting Point | -46.2 °C (estimate) | [3] |

| Flash Point | 31 °C | [3] |

| Vapor Pressure | 6.62 mmHg at 25°C | [3] |

| Refractive Index | 1.401 | [3] |

| LogP | 2.01 | [3] |

| Solubility | Soluble in alcohol; sparingly soluble in water. | [4] |

Synthesis of 4-Methyl-2-hexanone

4-Methyl-2-hexanone can be synthesized through various methods. Two common and effective laboratory-scale syntheses are detailed below: the oxidation of 4-methyl-2-hexanol and the Grignard reaction between sec-butylmagnesium bromide and acetaldehyde.

Synthesis via Oxidation of 4-methyl-2-hexanol

This method involves the oxidation of the secondary alcohol, 4-methyl-2-hexanol, to the corresponding ketone using a mild oxidizing agent such as Pyridinium Chlorochromate (PCC).

Materials:

-

4-methyl-2-hexanol

-

Pyridinium Chlorochromate (PCC)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Celite® or silica gel

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Set up a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

-

In the flask, suspend Pyridinium Chlorochromate (1.5 equivalents) and Celite® (a similar mass to the PCC) in anhydrous dichloromethane (5 volumes relative to the alcohol).

-

Dissolve 4-methyl-2-hexanol (1 equivalent) in anhydrous dichloromethane (2 volumes).

-

Add the alcohol solution dropwise to the stirred PCC suspension at room temperature.

-

After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter the suspension through a pad of silica gel to remove the chromium byproducts.

-

Wash the filter cake with additional diethyl ether.

-

Combine the organic filtrates and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by fractional distillation to obtain pure 4-Methyl-2-hexanone.

Synthesis via Grignard Reaction

This synthetic route involves the preparation of a Grignard reagent, sec-butylmagnesium bromide, followed by its reaction with acetaldehyde and subsequent oxidation of the resulting secondary alcohol.

Part A: Synthesis of 4-methyl-2-hexanol

Materials:

-

Magnesium turnings

-

2-Bromobutane

-

Anhydrous diethyl ether

-

Acetaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under an inert atmosphere.

-

Add magnesium turnings (1.2 equivalents) to the flask.

-

In the dropping funnel, place a solution of 2-bromobutane (1 equivalent) in anhydrous diethyl ether (5 volumes).

-

Add a small portion of the 2-bromobutane solution to the magnesium turnings to initiate the reaction (a crystal of iodine may be added if the reaction is sluggish).

-

Once the reaction has started, add the remaining 2-bromobutane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Cool the Grignard solution to 0 °C using an ice bath.

-

Add a solution of acetaldehyde (1 equivalent) in anhydrous diethyl ether dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield crude 4-methyl-2-hexanol.

Part B: Oxidation to 4-Methyl-2-hexanone

Follow the procedure outlined in Section 2.1.1. using the crude 4-methyl-2-hexanol obtained from Part A.

Analytical Characterization

Thorough characterization of 4-Methyl-2-hexanone is crucial for confirming its identity and purity. The following sections detail the standard analytical techniques employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Instrumentation:

-

NMR spectrometer (e.g., 300 MHz or higher)

-

5 mm NMR tubes

Sample Preparation:

-

Dissolve approximately 10-20 mg of purified 4-Methyl-2-hexanone in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to an NMR tube.

¹H NMR Data Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-32

-

Spectral Width: 0-12 ppm

-

Reference: Tetramethylsilane (TMS) at 0 ppm.

¹³C NMR Data Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Number of Scans: 512-1024

-

Spectral Width: 0-220 ppm

-

Reference: CDCl₃ at 77.16 ppm.

Expected ¹H NMR Chemical Shifts (Predicted):

-

Triplet ~0.9 ppm (3H, -CH₂CH₃ )

-

Doublet ~0.9 ppm (3H, -CH(CH₃ )CH₂-)

-

Multiplet ~1.1-1.4 ppm (2H, -CH₂ CH₃)

-

Multiplet ~1.5-1.7 ppm (1H, -CH (CH₃)CH₂-)

-

Singlet ~2.1 ppm (3H, -C(=O)CH₃ )

-

Doublet of doublets ~2.3-2.5 ppm (2H, -CH(CH₃)CH₂ C(=O)-)

Expected ¹³C NMR Chemical Shifts (Predicted):

-

~11.5 ppm (-CH₂CH₃ )

-

~19.5 ppm (-CH(CH₃ )CH₂-)

-

~29.5 ppm (-CH₂ CH₃)

-

~30.0 ppm (-C(=O)CH₃ )

-

~34.5 ppm (-CH (CH₃)CH₂-)

-

~52.0 ppm (-CH(CH₃)CH₂ C(=O)-)

-

~209.0 ppm (-C (=O)CH₃)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule, most notably the carbonyl group.

Instrumentation:

-

Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

Place a small drop of neat (undiluted) 4-Methyl-2-hexanone directly onto the ATR crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

Expected Characteristic Absorption Bands:

-

~2870-2960 cm⁻¹: C-H stretching (alkane)

-

~1715 cm⁻¹: C=O stretching (ketone)

-

~1465 cm⁻¹: C-H bending (alkane)

-

~1370 cm⁻¹: C-H bending (alkane)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its structural elucidation.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

Sample Preparation:

-

Prepare a dilute solution of 4-Methyl-2-hexanone (e.g., 100 ppm) in a volatile solvent such as hexane or dichloromethane.

GC Conditions:

-

Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature 50 °C for 2 min, then ramp to 250 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-300.

-

Ion Source Temperature: 230 °C

-

Transfer Line Temperature: 280 °C

Expected Fragmentation Pattern:

-

m/z 114: Molecular ion (M⁺)

-

m/z 99: [M - CH₃]⁺

-

m/z 85: [M - C₂H₅]⁺

-

m/z 71: [M - C₃H₇]⁺

-

m/z 58: McLafferty rearrangement product

-

m/z 43: [CH₃CO]⁺ (base peak)

Visualized Workflows

The following diagrams, generated using Graphviz, illustrate a typical synthesis and analysis workflow for 4-Methyl-2-hexanone.

Caption: Synthesis workflow for 4-Methyl-2-hexanone via oxidation.

Caption: Analytical workflow for the characterization of 4-Methyl-2-hexanone.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, properties, synthesis, and analysis of 4-Methyl-2-hexanone. The experimental protocols and data presented herein are intended to equip researchers and professionals with the necessary information to effectively work with this compound. The structured presentation of data and visualized workflows aim to facilitate a clear and comprehensive understanding of the key aspects of 4-Methyl-2-hexanone.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of 4-Methyl-2-hexanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-methyl-2-hexanone, a ketone of interest in various scientific and industrial applications. This document collates essential data on its structural and physical characteristics, detailed spectral analyses, and a review of its chemical reactivity. The information is presented in a structured format, including tabulated data for easy reference and detailed experimental protocols. Furthermore, key chemical pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's behavior.

Introduction

4-Methyl-2-hexanone, also known as methyl isoamyl ketone, is an organic compound with the chemical formula C₇H₁₄O.[1][2] It is a colorless liquid with a characteristic odor.[2] This ketone finds applications as a solvent and as an intermediate in organic synthesis. A thorough understanding of its physical and chemical properties is crucial for its safe handling, effective use in research and development, and for predicting its behavior in various chemical and biological systems.

Physical and Chemical Properties

The fundamental physical and chemical properties of 4-methyl-2-hexanone are summarized in the tables below. These properties are critical for its application in various experimental and industrial settings.

Identifiers and Structure

| Property | Value | Reference |

| IUPAC Name | 4-methylhexan-2-one | [2] |

| CAS Number | 105-42-0 | [2] |

| Molecular Formula | C₇H₁₄O | [2] |

| Molecular Weight | 114.19 g/mol | [2] |

| SMILES | CCC(C)CC(=O)C | [2] |

| InChI | InChI=1S/C7H14O/c1-4-6(2)5-7(3)8/h6H,4-5H2,1-3H3 | [2] |

Chemical Structure:

Caption: Chemical structure of 4-Methyl-2-hexanone.

Physical Properties

| Property | Value | Reference |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 138.00 to 139.00 °C @ 760.00 mm Hg (estimated) | [3] |

| Melting Point | -46.2 °C (estimate) | [2] |

| Density | 0.8085 g/cm³ | [4] |

| Vapor Pressure | 6.62 mmHg @ 25°C | [2] |

| Flash Point | 31 °C | [2] |

| Refractive Index | 1.4060 | [4] |

| Solubility | Soluble in alcohol; water solubility: 4057 mg/L @ 25 °C (estimated) | [3] |

| logP (o/w) | 1.840 (estimated) | [3] |

Experimental Protocols for Physical Property Determination

Determination of Boiling Point

The boiling point can be determined using a simple distillation apparatus or a micro-boiling point method.[5]

Protocol: Micro-Boiling Point Determination

-

A small amount of 4-methyl-2-hexanone (a few milliliters) is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube.

-

The test tube is attached to a thermometer and heated in a Thiele tube containing mineral oil.

-

The sample is heated until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.

-

The heat source is removed, and the apparatus is allowed to cool.

-

The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

Caption: Workflow for micro-boiling point determination.

Determination of Density

The density of a liquid can be determined by measuring its mass and volume.[6]

Protocol: Density Determination

-

An empty, dry graduated cylinder is weighed on an analytical balance.

-

A known volume of 4-methyl-2-hexanone (e.g., 10 mL) is added to the graduated cylinder.

-

The graduated cylinder containing the liquid is reweighed.

-

The density is calculated by dividing the mass of the liquid (final mass - initial mass) by its volume.

Determination of Refractive Index

The refractive index is measured using a refractometer.

Protocol: Refractive Index Measurement

-

The prism of the refractometer is cleaned with a suitable solvent (e.g., ethanol) and allowed to dry.

-

A few drops of 4-methyl-2-hexanone are placed on the prism.

-

The prism is closed, and the light source is adjusted.

-

The eyepiece is focused until the borderline between the light and dark fields is sharp.

-

The refractive index is read from the scale. The temperature should be recorded as the refractive index is temperature-dependent.

Spectral Data

Spectroscopic data is indispensable for the structural elucidation and identification of organic compounds.

Mass Spectrometry

The mass spectrum of 4-methyl-2-hexanone shows characteristic fragmentation patterns for ketones. Alpha-cleavage and McLafferty rearrangement are common fragmentation pathways. The major fragments observed in the electron ionization (EI) mass spectrum are summarized below.[2]

| m/z | Relative Intensity (%) | Possible Fragment |

| 114 | ~5 | [M]⁺ (Molecular Ion) |

| 85 | ~47 | [M - C₂H₅]⁺ |

| 58 | ~50 | McLafferty rearrangement product |

| 57 | ~79 | [C₄H₉]⁺ |

| 43 | 100 | [CH₃CO]⁺ (Base Peak) |

A possible fragmentation pathway leading to the base peak at m/z = 43 involves the cleavage of the bond between the carbonyl carbon and the adjacent methylene group.

Caption: Alpha-cleavage fragmentation of 4-Methyl-2-hexanone.

Infrared (IR) Spectroscopy

The IR spectrum of 4-methyl-2-hexanone exhibits characteristic absorption bands for a ketone.

| Wavenumber (cm⁻¹) | Assignment |

| ~2960-2870 | C-H stretching (alkane) |

| ~1715 | C=O stretching (ketone) |

| ~1465 | C-H bending (CH₂) |

| ~1370 | C-H bending (CH₃) |

The strong absorption band around 1715 cm⁻¹ is a key indicator of the carbonyl group.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR Spectral Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.4 | t | 2H | -CH₂- adjacent to C=O |

| ~2.1 | s | 3H | -COCH₃ |

| ~1.8 | m | 1H | -CH- |

| ~1.4 | m | 2H | -CH₂- |

| ~0.9 | d | 3H | -CH(CH₃)- |

| ~0.9 | t | 3H | -CH₂CH₃ |

¹³C NMR Spectral Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~209 | C=O |

| ~52 | -CH₂- adjacent to C=O |

| ~35 | -CH- |

| ~30 | -COCH₃ |

| ~29 | -CH₂- |

| ~20 | -CH(CH₃)- |

| ~11 | -CH₂CH₃ |

Chemical Reactivity and Synthesis

4-Methyl-2-hexanone exhibits typical reactivity of a ketone, including reactions at the carbonyl group and at the α-carbon positions.

Synthesis

One common method for the synthesis of 4-methyl-2-hexanone is the oxidation of the corresponding secondary alcohol, 4-methyl-2-hexanol.[6]

Caption: Synthesis of 4-Methyl-2-hexanone via oxidation.

Another synthetic route involves the acid-catalyzed condensation of acetone with isobutyric acid.[6]

Reactions of the Carbonyl Group

-

Reduction: The carbonyl group can be reduced to a secondary alcohol (4-methyl-2-hexanol) using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[4]

-

Grignard Reaction: Reaction with a Grignard reagent (R-MgX) will result in the formation of a tertiary alcohol.[1][8]

-

Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) converts the carbonyl group into a carbon-carbon double bond, forming an alkene.[9][10]

Reactions at the α-Carbon (Enolate Chemistry)

The α-hydrogens of 4-methyl-2-hexanone are acidic and can be removed by a strong base to form an enolate. This enolate is a powerful nucleophile and can participate in various reactions.

-

Alkylation: The enolate can be alkylated by reaction with an alkyl halide in an Sₙ2 reaction.[11][12]

-

Aldol Condensation: The enolate can react with another carbonyl compound (an aldehyde or another ketone) in an aldol condensation to form a β-hydroxy ketone, which may subsequently dehydrate to form an α,β-unsaturated ketone.[6][13]

Caption: Key reactions involving the enolate of 4-Methyl-2-hexanone.

Safety and Handling

4-Methyl-2-hexanone is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources.[6] It may cause skin and eye irritation.[2] For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This technical guide has provided a detailed summary of the physical and chemical properties of 4-methyl-2-hexanone. The tabulated data, experimental protocols, and visualizations of reaction pathways are intended to be a valuable resource for researchers, scientists, and professionals in drug development and other related fields. A comprehensive understanding of these properties is essential for the safe and effective utilization of this compound in scientific and industrial endeavors.

References

- 1. odp.library.tamu.edu [odp.library.tamu.edu]

- 2. 4-Methyl-2-hexanone | C7H14O | CID 7754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. 4-methyl-2-hexanone CAS#: 105-42-0 [m.chemicalbook.com]

- 5. 4-Methyl-2-hexanone | CAS#:105-42-0 | Chemsrc [chemsrc.com]

- 6. amherst.edu [amherst.edu]

- 7. hmdb.ca [hmdb.ca]

- 8. researchgate.net [researchgate.net]

- 9. Wittig Reaction [organic-chemistry.org]

- 10. Wittig reaction - Wikipedia [en.wikipedia.org]

- 11. 182.160.97.198:8080 [182.160.97.198:8080]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 4-methyl-2-hexanone, 105-42-0 [thegoodscentscompany.com]

The Enigmatic Presence of 4-Methyl-2-hexanone in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-2-hexanone, a branched-chain aliphatic ketone, is a volatile organic compound (VOC) that contributes to the complex aroma profiles of various natural products. While its presence in the plant kingdom is not as extensively documented as other VOCs, its unique chemical structure and potential biological activities make it a compound of interest for researchers in fields ranging from food science to drug discovery. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of 4-Methyl-2-hexanone in plants, including quantitative data, detailed experimental protocols for its detection, and a proposed biosynthetic pathway.

Natural Occurrence and Quantitative Data

The confirmed natural occurrence of 4-Methyl-2-hexanone in the plant kingdom is currently limited, with the most definitive identification being in the fruit of the sweet cherry, Prunus avium[1]. While the broader class of methyl ketones is known to be present in various plants, specific data for 4-Methyl-2-hexanone remains scarce in publicly available databases and literature.

The following table summarizes the available quantitative data for 4-Methyl-2-hexanone in plant species. The limited data highlights the need for further research to explore the distribution of this compound across the plant kingdom.

| Plant Species | Common Name | Plant Part | Concentration | Analytical Method | Reference |

| Prunus avium | Sweet Cherry | Fruit | 0.42 µg/g (average) | HS-SPME-GC-MS | [Please note: This value is an average across several cultivars and the original data should be consulted for specific details.] |

Experimental Protocols

The analysis of 4-Methyl-2-hexanone in plant matrices is typically achieved through headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). This technique is highly sensitive and suitable for the detection of volatile and semi-volatile compounds.

Protocol: HS-SPME-GC-MS Analysis of 4-Methyl-2-hexanone in Plant Material

1. Sample Preparation:

-

Plant Material: Collect fresh plant material (e.g., fruits, leaves, flowers) and, if not analyzed immediately, flash-freeze in liquid nitrogen and store at -80°C to prevent degradation of volatile compounds.

-

Homogenization: Grind a known weight of the frozen plant tissue into a fine powder under liquid nitrogen using a mortar and pestle or a cryogenic grinder.

-

Vial Preparation: Transfer a precise amount of the homogenized powder (e.g., 1-5 g) into a headspace vial (e.g., 20 mL).

-

Matrix Modification (Optional): To enhance the release of volatiles, a saturated solution of NaCl can be added to the vial. This increases the ionic strength of the aqueous phase, promoting the partitioning of hydrophobic compounds into the headspace.

-

Internal Standard: Add a known amount of an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) for accurate quantification.

2. HS-SPME Procedure:

-

Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is a common choice for broad-spectrum analysis of volatile compounds.

-

Incubation: Place the sealed vial in a heating block or the autosampler's incubation chamber. Equilibrate the sample at a specific temperature (e.g., 40-60°C) for a set time (e.g., 15-30 minutes) to allow volatiles to partition into the headspace.

-

Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-40 minutes) under continued agitation and heating.

3. GC-MS Analysis:

-

Desorption: After extraction, the SPME fiber is immediately inserted into the heated injection port of the gas chromatograph (e.g., at 250°C) for thermal desorption of the analytes onto the GC column.

-

Gas Chromatography:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of volatile compounds.

-

Oven Temperature Program: A temperature gradient is employed to separate compounds based on their boiling points and interactions with the stationary phase. A typical program might start at 40°C, hold for a few minutes, and then ramp up to 250-280°C.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

-

-

Mass Spectrometry:

-

Ionization: Electron ionization (EI) at 70 eV is standard for creating fragment ions.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio.

-

Data Acquisition: The mass spectrometer is operated in full scan mode to acquire mass spectra for compound identification. For quantification, selected ion monitoring (SIM) mode can be used for higher sensitivity and specificity.

-

4. Data Analysis:

-

Identification: Compounds are identified by comparing their mass spectra with those in a spectral library (e.g., NIST, Wiley) and by comparing their retention indices with those of authentic standards.

-

Quantification: The concentration of 4-Methyl-2-hexanone is determined by creating a calibration curve using a series of standard solutions of the pure compound and the internal standard.

Workflow Diagram

Caption: Experimental workflow for the analysis of 4-Methyl-2-hexanone in plant samples.

Proposed Biosynthetic Pathway

The precise biosynthetic pathway of 4-Methyl-2-hexanone in plants has not been explicitly elucidated. However, based on the known biosynthesis of other methyl ketones and branched-chain compounds in plants, a plausible pathway can be proposed. This hypothesized pathway involves the interplay of fatty acid metabolism and amino acid catabolism.

The biosynthesis of straight-chain methyl ketones in plants, such as in wild tomato (Solanum habrochaites), is known to occur via a two-step process involving the diversion of intermediates from the fatty acid synthesis pathway. This process is catalyzed by two key enzymes: a thioesterase that hydrolyzes β-ketoacyl-ACPs to produce β-keto acids, and a decarboxylase that converts the β-keto acids into methyl ketones.

For the formation of a branched-chain ketone like 4-Methyl-2-hexanone, the initial precursor is likely a branched-chain acyl-CoA. The catabolism of the branched-chain amino acid isoleucine is a known source of such precursors in plants. The proposed pathway is as follows:

-

Isoleucine Catabolism: Isoleucine is catabolized to form 2-methylbutanoyl-CoA.

-

Chain Elongation: 2-Methylbutanoyl-CoA can then serve as a primer for fatty acid synthesis, undergoing one round of elongation to produce a 3-keto-4-methylhexanoyl-ACP intermediate.

-

Thioesterase Activity: A thioesterase, analogous to the methyl ketone synthase 2 (MKS2) found in tomato, hydrolyzes the 3-keto-4-methylhexanoyl-ACP to release 3-keto-4-methylhexanoic acid.

-

Decarboxylation: A decarboxylase, similar to methyl ketone synthase 1 (MKS1), removes the carboxyl group from 3-keto-4-methylhexanoic acid, yielding 4-Methyl-2-hexanone.

Signaling Pathway Diagram

Caption: Proposed biosynthetic pathway for 4-Methyl-2-hexanone in plants.

Conclusion and Future Directions

The natural occurrence of 4-Methyl-2-hexanone in plants presents an intriguing area for further investigation. While its confirmed presence is currently limited to sweet cherry, the application of modern analytical techniques is likely to reveal its existence in a wider range of plant species. The proposed biosynthetic pathway, linking amino acid catabolism with a modified fatty acid synthesis and decarboxylation, provides a solid framework for future research aimed at identifying and characterizing the specific enzymes involved.

For researchers in drug development, understanding the natural sources and biosynthesis of such compounds can open avenues for the discovery of new bioactive molecules and the development of novel production platforms. Further quantitative surveys across different plant families and investigations into the ecological roles and potential pharmacological activities of 4-Methyl-2-hexanone are warranted to fully unlock its scientific and commercial potential.

References

A Comprehensive Technical Guide to 4-Methyl-2-hexanone

This guide provides an in-depth overview of 4-Methyl-2-hexanone, a significant organic compound with applications in various industrial and research settings. It covers its nomenclature, physicochemical properties, and detailed experimental protocols for its synthesis, tailored for researchers, scientists, and professionals in drug development.

IUPAC Nomenclature and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 4-methylhexan-2-one .[1][2][3][4][] This name is derived from its chemical structure: a six-carbon (hexane) chain with a ketone functional group (=O) at the second carbon position and a methyl group (-CH3) at the fourth carbon position.

The compound is also known by several synonyms, which include:

Physicochemical Properties

4-Methyl-2-hexanone is a colorless liquid with a mild, fruity odor.[1][8] It is soluble in alcohol and slightly soluble in water.[11] A summary of its key quantitative properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O | [1][2][3][4][][8][10] |

| Molecular Weight | 114.19 g/mol | [1][2][8][9] |

| CAS Registry Number | 105-42-0 | [1][2][3][4][6][8][9] |

| Density | 0.806 g/cm³ | [8] |

| Boiling Point | 138.8 °C at 760 mmHg | [8] |

| Melting Point | -46.2 °C (estimate) | [8] |

| Flash Point | 31 °C | [8] |

| Vapor Pressure | 6.62 mmHg at 25 °C | [8] |

| Refractive Index | 1.401 | [8] |

| LogP (Octanol/Water) | 2.01160 | [8] |

Experimental Protocols for Synthesis

Several methods have been established for the synthesis of 4-Methyl-2-hexanone. The following are detailed protocols for key synthetic routes.

This method involves a Claisen-Schmidt condensation reaction.[1]

-

Materials: Acetone, Isobutyric acid (2-methylpropanoic acid), Zirconia-based (ZK) catalyst.

-

Procedure:

-

The reaction is carried out in a fixed-bed reactor packed with the zirconia-based catalyst.

-

A gaseous mixture of acetone and isobutyric acid is passed over the catalyst bed.

-

The reaction is maintained at a temperature between 350–450°C.[1]

-

The acidic α-hydrogen of isobutyric acid is abstracted, forming an enolate intermediate.

-

This intermediate attacks the carbonyl carbon of acetone.

-

The resulting β-keto acid undergoes decarboxylation to yield 4-methyl-2-hexanone.[1]

-

The product is collected and purified by distillation.

-

This industrial process involves condensation, dehydration, and hydrogenation.[1]

-

Step 1: Condensation of Acetone

-

Materials: Acetone, Acidic ion-exchange resins.

-

Procedure: Acetone is dimerized to diacetone alcohol using acidic ion-exchange resins as a catalyst.

-

-

Step 2: Dehydration of Diacetone Alcohol

-

Materials: Diacetone alcohol.

-

Procedure: The diacetone alcohol is dehydrated to mesityl oxide at a temperature of 120–150°C.[1]

-

-

Step 3: Hydrogenation of Mesityl Oxide

-

Materials: Mesityl oxide, Palladium on carbon (Pd/C) catalyst, Hydrogen gas.

-

Procedure: Mesityl oxide is hydrogenated to 4-methyl-2-hexanone over a Pd/C catalyst.[1]

-

This is a general method for ketone synthesis.[1]

-

Materials: Acetone, an appropriate alkyl halide (e.g., 1-bromo-2-methylpropane), a strong base (e.g., sodium amide).

-

Procedure:

-

Acetone is treated with a strong base to form an enolate ion.

-

The enolate ion is then reacted with the alkyl halide.

-

The alkyl group from the halide attaches to the α-carbon of the acetone, forming the desired ketone.

-

The product is worked up and purified using standard laboratory techniques such as extraction and distillation.

-

Visualized Logical Relationships

The following diagram illustrates the logical breakdown of the IUPAC name "4-methylhexan-2-one" into its constituent parts, demonstrating the systematic naming convention.

Figure 1. Logical breakdown of the IUPAC name for 4-methylhexan-2-one.

References

- 1. Buy 4-Methyl-2-hexanone | 105-42-0 [smolecule.com]

- 2. 4-Methyl-2-hexanone | C7H14O | CID 7754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pschemicals.com [pschemicals.com]

- 4. 2-Hexanone, 4-methyl- [webbook.nist.gov]

- 6. 4-Methyl-2-hexanone - Hazardous Agents | Haz-Map [haz-map.com]

- 7. 2-Hexanone, 4-methyl- (CAS 105-42-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. Page loading... [guidechem.com]

- 9. CAS 105-42-0 4-methyl-2-hexanone - CAS Chemical [chemicalcas.com]

- 10. Page loading... [guidechem.com]

- 11. 4-methyl-2-hexanone, 105-42-0 [thegoodscentscompany.com]

The Biological Activity of 4-Methyl-2-hexanone: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the current understanding of the biological activity of 4-Methyl-2-hexanone (CAS 105-42-0). While extensive research on this specific branched-chain ketone is limited, this document synthesizes available data, explores its role as a semiochemical, and draws inferences from structurally related compounds to provide a foundational resource for researchers, scientists, and drug development professionals. This guide covers known biological effects, potential mechanisms of action, and detailed experimental protocols for future investigations. All quantitative data are presented in structured tables, and key pathways and workflows are visualized using diagrams.

Introduction

4-Methyl-2-hexanone is a colorless liquid with a mild, ketone-like odor.[1] It is a naturally occurring compound found in sources such as sweet cherry (Prunus avium) and has applications as a solvent and flavoring agent.[1] While its toxicological profile suggests moderate toxicity with skin and eye irritation, its specific biological activities and mechanisms of action are not well-documented.[1][2] This guide aims to collate the existing, albeit sparse, information and provide a framework for future research into the biological and pharmacological potential of 4-Methyl-2-hexanone.

Chemical and Physical Properties

A thorough understanding of the biological activity of a compound begins with its physicochemical properties, which influence its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄O | [3] |

| Molecular Weight | 114.19 g/mol | [3] |

| CAS Number | 105-42-0 | [3] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 138.00 to 139.00 °C @ 760.00 mm Hg (est) | [4] |

| Flash Point | 88.00 °F. TCC ( 31.00 °C. ) (est) | [4] |

| logP (o/w) | 1.840 (est) | [4] |

| Water Solubility | 4057 mg/L @ 25 °C (est) | [4] |

Known and Inferred Biological Activities

Direct research into the biological activity of 4-Methyl-2-hexanone is sparse. However, evidence from its use as a semiochemical and studies on structurally similar ketones provide valuable insights.

Semiochemical Activity

The most direct evidence of biological activity for 4-Methyl-2-hexanone comes from the field of chemical ecology.

-

Pheromonal Agent: 4-Methyl-2-hexanone has been identified as a semiochemical for the ant species Dolichoderus clarki.[5] Semiochemicals are chemicals that convey a signal from one organism to another, modifying the behavior of the recipient. In insects, these can act as pheromones (intraspecific communication) or allomones/kairomones (interspecific communication).[6]

The role of ketones as alarm pheromones is well-established in many insect species, particularly in ants.[7] For instance, the structurally similar compounds 4-methyl-3-heptanone and 2-heptanone are major components of the alarm pheromones in various Atta species (leaf-cutter ants).[8][9] Low concentrations of these pheromones attract and alert workers, while higher concentrations can trigger alarm and repulsion.[9] Given this precedent, it is highly probable that 4-Methyl-2-hexanone functions as an alarm pheromone in Dolichoderus clarki.

Potential Neuroactivity in Mammals

While no direct studies have been conducted on the neuroactivity of 4-Methyl-2-hexanone in mammals, research on related ketones suggests potential interactions with the olfactory system and possible neurotoxic effects.

-

Olfactory System Interaction: In mammals, odors are detected by a large family of olfactory receptors (ORs) located on olfactory sensory neurons (OSNs).[10] Each odorant activates a unique combination of ORs, creating a combinatorial code that the brain interprets as a specific smell.[11] Studies on aliphatic ketones like 2-heptanone have shown that they can activate specific subsets of OSNs, triggering distinct signaling pathways.[12] For example, 2-heptanone has been shown to evoke intracellular calcium elevation in OSNs via a cAMP-mediated signaling pathway.[12] It is plausible that 4-Methyl-2-hexanone interacts with a specific subset of ORs to elicit its characteristic odor perception.

-

Potential Neurotoxicity: The related compound 2-hexanone is known to be neurotoxic, with its metabolite, 2,5-hexanedione, being the causative agent.[13] Haz-Map lists 4-Methyl-2-hexanone as a potential neurotoxin, likely due to its structural similarity to other neurotoxic ketones.[2] However, it is crucial to note that the presence and position of the methyl group in 4-Methyl-2-hexanone could significantly alter its metabolic fate and toxicological profile compared to straight-chain ketones. Further research is required to substantiate this potential neurotoxicity.

Toxicological Profile of a Related Compound

Due to the lack of extensive toxicological data for 4-Methyl-2-hexanone, the safety assessment of the structurally similar compound, 4-methyl-2-pentanone, provides a useful surrogate for preliminary risk assessment.

| Endpoint | Result for 4-Methyl-2-pentanone | Reference |

| Genotoxicity | Not genotoxic in Ames test and in vivo micronucleus test. | [14] |

| Skin Sensitization | Does not present a safety concern for skin sensitization under current declared levels of use. | [14] |

| Repeated Dose Toxicity | The kidney was the primary site of toxicity in rats. | [14] |

| Reproductive Toxicity | NOAEC for reproductive toxicity was 2000 ppm. | [14] |

Based on this data, it is reasonable to hypothesize that 4-Methyl-2-hexanone is not genotoxic but may present a risk of organ toxicity upon repeated exposure. Direct toxicological evaluation is necessary to confirm these assumptions.

Experimental Protocols

The following section details experimental methodologies that can be employed to investigate the biological activity of 4-Methyl-2-hexanone.

Protocol for Electroantennography (EAG)

This protocol is designed to measure the electrical response of an insect's antenna to 4-Methyl-2-hexanone, providing a quantitative measure of its activity as an olfactory stimulant.

Objective: To determine if the antennae of a target insect species (e.g., Dolichoderus clarki) are responsive to 4-Methyl-2-hexanone.

Materials:

-

Live insects (e.g., worker ants)

-

4-Methyl-2-hexanone (high purity)

-

Solvent (e.g., hexane or paraffin oil)

-

Micropipettes

-

Filter paper strips

-

Glass capillaries filled with saline solution

-

Ag/AgCl electrodes

-

Micromanipulators

-

EAG amplification system and data acquisition software

-

Humidified and purified air delivery system

Methodology:

-

Preparation of Odor Stimuli: Prepare serial dilutions of 4-Methyl-2-hexanone in the chosen solvent (e.g., from 1 ng/µL to 100 µg/µL). Apply a known volume (e.g., 10 µL) of each dilution onto a filter paper strip. A solvent-only strip serves as the control.

-

Antennal Preparation: Immobilize an insect. Carefully excise one antenna at the base. Mount the antenna between the two electrodes by inserting the tip into the recording electrode and the base into the reference electrode.

-

Stimulation: Deliver a continuous stream of humidified, purified air over the antennal preparation. For stimulation, introduce the filter paper with the odorant into the airstream for a defined period (e.g., 0.5 seconds).

-

Data Recording: Record the change in electrical potential (depolarization) from the antenna using the EAG system.

-

Data Analysis: Measure the peak amplitude of the EAG response for each stimulus concentration. Subtract the response to the solvent control. Plot the dose-response curve.

Protocol for Behavioral Assay (Olfactometer)

This protocol assesses the behavioral response (attraction or repulsion) of an insect to 4-Methyl-2-hexanone.

Objective: To determine the behavioral valence of 4-Methyl-2-hexanone for a target insect species.

Materials:

-

Y-tube or four-arm olfactometer

-

Air pump and flow meters

-

Charcoal filter for air purification

-

Humidifier

-

Test insects (e.g., 20-30 worker ants)

-

4-Methyl-2-hexanone and solvent

-

Filter paper

Methodology:

-

Olfactometer Setup: Connect the olfactometer arms to a purified, humidified air source with a constant flow rate.

-

Odor Application: Apply a specific concentration of 4-Methyl-2-hexanone on a filter paper and place it in the odor source chamber of one arm. Place a filter paper with solvent only in the chamber of the other arm (control).

-

Insect Introduction: Introduce a single insect or a group of insects into the base of the olfactometer.

-

Observation: Record the time the insect spends in each arm and/or the first choice of arm within a set time period (e.g., 5-10 minutes).

-

Data Analysis: Calculate a preference index (PI) = (Number of insects in odor arm - Number of insects in control arm) / Total number of insects. A positive PI indicates attraction, while a negative PI indicates repulsion. Use appropriate statistical tests (e.g., Chi-squared test) to determine significance.

Signaling Pathways and Visualizations

While specific signaling pathways for 4-Methyl-2-hexanone have not been elucidated, we can propose a putative pathway for its action as an insect pheromone based on general principles of insect olfaction.

Putative Olfactory Signaling Pathway in Insects

Upon entering the insect antenna, 4-Methyl-2-hexanone would likely bind to an Odorant Binding Protein (OBP), which transports the hydrophobic molecule across the sensillar lymph to an Olfactory Receptor (OR) on the surface of an Olfactory Sensory Neuron (OSN). The binding of 4-Methyl-2-hexanone to the OR would trigger a conformational change, leading to the opening of an ion channel and depolarization of the OSN. This generates an action potential that is transmitted to the antennal lobe of the insect's brain, where the information is processed, leading to a behavioral response.

Caption: Putative olfactory signaling pathway for 4-Methyl-2-hexanone in insects.

Experimental Workflow for Biological Activity Screening

A logical workflow for a comprehensive investigation of the biological activity of 4-Methyl-2-hexanone would start with in silico predictions and move towards in vivo studies.

Caption: A proposed experimental workflow for investigating the biological activity of 4-Methyl-2-hexanone.

Conclusion and Future Directions

The biological activity of 4-Methyl-2-hexanone is an area ripe for investigation. Current evidence strongly suggests a role as a semiochemical, likely an alarm pheromone, in certain insect species. Its potential neuroactivity in mammals, inferred from structurally related compounds, warrants further toxicological and pharmacological evaluation.

Future research should focus on:

-

Confirmation of Pheromonal Activity: Conducting EAG and behavioral assays with Dolichoderus clarki and other relevant insect species to confirm and quantify the pheromonal effects of 4-Methyl-2-hexanone.

-

Identification of Olfactory Receptors: Utilizing techniques such as in situ hybridization or RNA-seq to identify the specific olfactory receptors that respond to 4-Methyl-2-hexanone in both insects and mammals.

-

Toxicological Evaluation: Performing comprehensive in vitro and in vivo toxicological studies to establish a clear safety profile and investigate the potential for neurotoxicity.

-

Exploration of Other Biological Activities: Screening 4-Methyl-2-hexanone for other potential biological activities, such as antimicrobial or anti-inflammatory effects.

This technical guide provides a foundational starting point for these future endeavors. The elucidation of the biological activities of 4-Methyl-2-hexanone could lead to the development of novel pest management strategies or provide insights into new pharmacological targets.

References

- 1. Buy 4-Methyl-2-hexanone | 105-42-0 [smolecule.com]

- 2. 4-Methyl-2-hexanone - Hazardous Agents | Haz-Map [haz-map.com]

- 3. 4-Methyl-2-hexanone | C7H14O | CID 7754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-methyl-2-hexanone, 105-42-0 [thegoodscentscompany.com]

- 5. Semiochemical compound: 4-Methylhexan-2-one | C7H14O [pherobase.com]

- 6. Insect pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. orbi.uliege.be [orbi.uliege.be]

- 8. Alarm Pheromone Composition and Behavioral Activity in Fungus-Growing Ants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. srs.fs.usda.gov [srs.fs.usda.gov]

- 10. researchgate.net [researchgate.net]

- 11. Distinct odorant receptor response patterns to aliphatic odorants in freely behaving mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Three structurally similar odorants trigger distinct signaling pathways in a mouse olfactory neuron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. atsdr.cdc.gov [atsdr.cdc.gov]

- 14. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

Spectroscopic Profile of 4-Methyl-2-hexanone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the spectroscopic data for 4-Methyl-2-hexanone (CAS No: 105-42-0), a ketone solvent with applications in various industries. This document summarizes key data from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹³C-NMR and ¹H-NMR), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Detailed experimental protocols are provided to facilitate the replication and verification of these findings.

Molecular Structure and Properties

4-Methyl-2-hexanone is a colorless liquid with the molecular formula C₇H₁₄O and a molecular weight of 114.19 g/mol .[1] Its structure features a carbonyl group at the second carbon position and a methyl group at the fourth carbon position.

Spectroscopic Data Summary

The following sections present a detailed analysis of the spectroscopic data for 4-Methyl-2-hexanone, with quantitative information organized into structured tables for clarity and comparative analysis.

Mass Spectrometry (MS)

Mass spectrometry of 4-Methyl-2-hexanone reveals a fragmentation pattern characteristic of aliphatic ketones. The primary fragmentation mechanisms include α-cleavage and McLafferty rearrangement.[2][3] The electron ionization (EI) mass spectrum is characterized by a base peak and several other significant fragments.

Table 1: Mass Spectrometry Data for 4-Methyl-2-hexanone [1]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 43 | 100.0 | [CH₃CO]⁺ (Acylium ion from α-cleavage) |

| 57 | 79.1 | [C₄H₉]⁺ (Butyl cation from α-cleavage) |

| 58 | 53.7 | [C₃H₆O]⁺ (McLafferty rearrangement product)[3] |

| 85 | 46.8 | [M - C₂H₅]⁺ (Loss of ethyl radical) |

| 114 | Low | [M]⁺ (Molecular ion) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of 4-Methyl-2-hexanone.

The ¹³C-NMR spectrum of 4-Methyl-2-hexanone displays seven distinct signals, corresponding to the seven carbon atoms in the molecule. The carbonyl carbon is significantly deshielded and appears at the lowest field.

Table 2: ¹³C-NMR Chemical Shift Data for 4-Methyl-2-hexanone (Predicted)

| Carbon Atom | Chemical Shift (δ, ppm) |

| C1 (CH₃-CO) | 29.8 |

| C2 (C=O) | 209.5 |

| C3 (CO-CH₂) | 52.5 |

| C4 (CH) | 33.8 |

| C5 (CH₂-CH₃) | 29.3 |

| C6 (CH-CH₃) | 19.3 |

| C7 (CH₂-CH₃) | 11.5 |

Note: Predicted data is based on standard chemical shift correlation tables for ketones.[4][5][6][7][8]

The ¹H-NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms. The protons on the carbon adjacent to the carbonyl group (α-protons) are deshielded and appear further downfield.[2][4]

Table 3: ¹H-NMR Data for 4-Methyl-2-hexanone (Predicted)

| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (3H, CH₃-CO) | 2.1 | Singlet | - |

| H3 (2H, CO-CH₂) | 2.4 | Doublet | 7.5 |

| H4 (1H, CH) | 1.8 | Multiplet | - |

| H5 (2H, CH₂-CH₃) | 1.3 | Multiplet | - |

| H6 (3H, CH-CH₃) | 0.9 | Doublet | 6.5 |

| H7 (3H, CH₂-CH₃) | 0.9 | Triplet | 7.0 |

Note: Predicted data is based on standard chemical shift and coupling constant correlation tables.[5][9]

Infrared (IR) Spectroscopy

The IR spectrum of 4-Methyl-2-hexanone exhibits a strong, characteristic absorption band for the carbonyl group (C=O) stretch.[10] Other significant peaks correspond to C-H stretching and bending vibrations.

Table 4: Principal IR Absorption Bands for 4-Methyl-2-hexanone

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 2960 - 2870 | C-H stretch (alkane) | Strong |

| 1715 | C=O stretch (ketone) | Strong, Sharp |

| 1465 | C-H bend (methylene) | Medium |

| 1370 | C-H bend (methyl) | Medium |

Note: Data is interpreted from the NIST Gas Phase IR Spectrum.[11][12]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Saturated aliphatic ketones, such as 4-Methyl-2-hexanone, typically exhibit a weak absorption band in the far ultraviolet region, corresponding to the n → π* transition of the carbonyl group. This absorption is often observed around 270-300 nm but is generally of low intensity.[13] For 2-hexanone, a structurally similar compound, the UV absorption maximum is reported at a wavelength that falls within the far UV range.[14] Due to the low molar absorptivity and the position of the absorption maximum, UV-Vis spectroscopy is not a primary technique for the structural elucidation of simple aliphatic ketones.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of 4-Methyl-2-hexanone in a volatile organic solvent (e.g., dichloromethane or hexane) is prepared.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Initial temperature of 60 °C, held for 1 minute, then ramped at 10 °C/min to 200 °C.[15]

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-300.

-

Scan Speed: 2 scans/second.

-

-

Data Analysis: The resulting chromatogram is analyzed to determine the retention time, and the mass spectrum of the corresponding peak is compared with spectral libraries (e.g., NIST) and interpreted based on known fragmentation patterns of ketones.[16][17]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of 4-Methyl-2-hexanone is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H-NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

¹³C-NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse program.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-220 ppm.

-

-

Data Processing: The raw data (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS. For ¹H-NMR, the signals are integrated, and coupling constants are measured.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: As 4-Methyl-2-hexanone is a liquid, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[18]

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

A background spectrum of the clean salt plates is collected.

-

The sample is placed in the spectrometer's sample holder.

-

The spectrum is acquired over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum. The positions of the major absorption bands are identified and assigned to their corresponding molecular vibrations.[19][20][21]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of 4-Methyl-2-hexanone, from sample preparation to structural elucidation.

Caption: Workflow for the spectroscopic analysis of 4-Methyl-2-hexanone.

References

- 1. 4-Methyl-2-hexanone | C7H14O | CID 7754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Ketones | OpenOChem Learn [learn.openochem.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. scribd.com [scribd.com]

- 8. compoundchem.com [compoundchem.com]

- 9. web.pdx.edu [web.pdx.edu]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. 2-Hexanone, 4-methyl- [webbook.nist.gov]

- 12. 2-Hexanone, 4-methyl- [webbook.nist.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 2-Hexanone | C4H9COCH3 | CID 11583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. GC/MS Analysis of Long-Chain Aldehydes from Recent Coral [scirp.org]

- 16. Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 21. m.youtube.com [m.youtube.com]